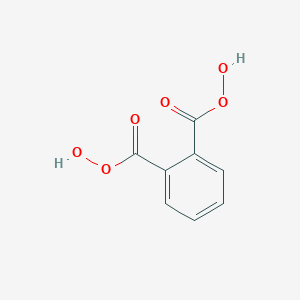
1,2-Benzenedicarboperoxoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenedicarboperoxoic acid, also known as peroxybenzoic acid (PBA), is a powerful oxidizing agent used in various chemical reactions. PBA is a white crystalline solid that is soluble in organic solvents and is highly explosive in nature. It is widely used in organic synthesis, pharmaceuticals, and as a bleaching agent in the paper and textile industries.
Mechanism of Action
PBA acts as an electrophilic oxidizing agent that can transfer an oxygen atom to a substrate. The reaction mechanism involves the formation of a peroxycarboxylic acid intermediate, which then reacts with the substrate to form the oxidized product. The reaction mechanism is highly dependent on the nature of the substrate and the reaction conditions.
Biochemical and Physiological Effects:
PBA has been shown to have antimicrobial and antifungal properties. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. PBA has been used as a reagent in the synthesis of various drugs, including antimalarial drugs and anti-inflammatory drugs.
Advantages and Limitations for Lab Experiments
The advantages of using PBA as an oxidizing agent in laboratory experiments include its high reactivity, selectivity, and ease of use. PBA is also readily available and relatively inexpensive. However, PBA is highly explosive and requires careful handling and storage. It is also highly reactive and can cause skin and eye irritation.
Future Directions
Future research on PBA could focus on developing new methods for synthesizing PBA that are safer and more efficient. In addition, research could focus on developing new applications for PBA, such as in the synthesis of new drugs or in the development of new materials. Research could also focus on the mechanism of action of PBA and its effects on biological systems, such as its antimicrobial and antifungal properties.
Synthesis Methods
There are several methods for synthesizing PBA, but the most common method is the reaction of hydrogen peroxide with benzoic acid in the presence of a catalyst. The reaction takes place in two steps. In the first step, benzoic acid is converted into benzoic peroxide by reacting it with hydrogen peroxide in the presence of sulfuric acid. The second step involves the oxidation of benzoic peroxide to PBA by reacting it with hydrogen peroxide in the presence of acetic acid.
Scientific Research Applications
PBA is widely used in organic synthesis as an oxidizing agent. It is used to oxidize alcohols to aldehydes or ketones, and to oxidize sulfides to sulfoxides or sulfones. PBA is also used in the synthesis of epoxides, lactones, and quinones. In addition, PBA is used in the pharmaceutical industry as a reagent in the synthesis of various drugs. PBA is also used as a bleaching agent in the paper and textile industries.
properties
CAS RN |
1203-40-3 |
|---|---|
Product Name |
1,2-Benzenedicarboperoxoic acid |
Molecular Formula |
C8H6O6 |
Molecular Weight |
198.13 g/mol |
IUPAC Name |
benzene-1,2-dicarboperoxoic acid |
InChI |
InChI=1S/C8H6O6/c9-7(13-11)5-3-1-2-4-6(5)8(10)14-12/h1-4,11-12H |
InChI Key |
DRZOELSSQWENBA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)OO)C(=O)OO |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OO)C(=O)OO |
Other CAS RN |
1203-40-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





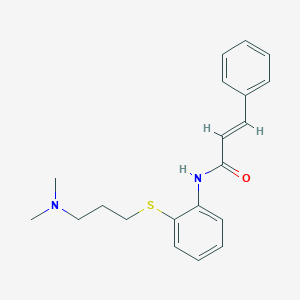

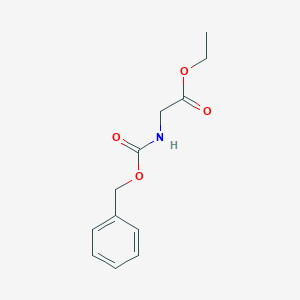

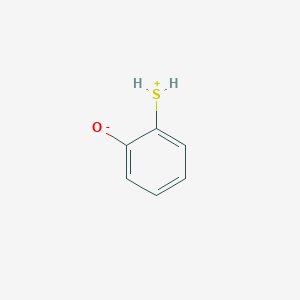

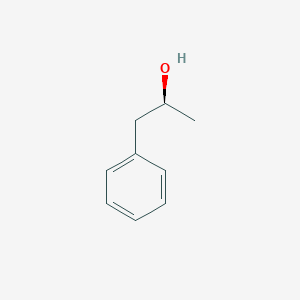
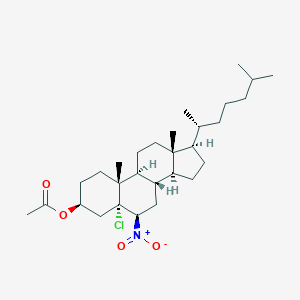
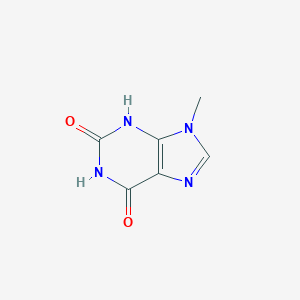


![(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol](/img/structure/B73273.png)